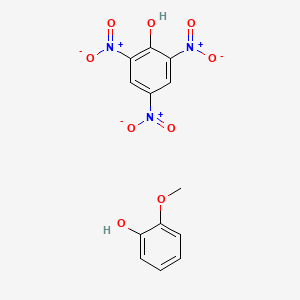

Guaiacol picrate

Description

Historical Context of Guaiacol (B22219) Derivatives and Picrate (B76445) Compounds in Chemical Literature.The chemical literature contains extensive historical accounts of both guaiacol derivatives and picrate compounds, each with significant contributions to various scientific fields. Guaiacol (2-methoxyphenol) itself was first isolated in 1843 and has since been recognized for its applications as an expectorant, antiseptic, and as a precursor to flavorants and aromasacs.orgwikipedia.org. Its derivatives have been explored for their roles in diverse areas, including as lignin (B12514952) model compounds and in medicinal chemistry, such as carbonic anhydrase inhibitorstandfonline.comphcogj.com.

Picric acid (2,4,6-trinitrophenol), discovered in 1771, gained prominence for its potent explosive properties, leading to its widespread use in military applications during the late 19th and early 20th centuries wikipedia.orgcanada.casciencehistory.org. Historically, picric acid and its salts, known as picrates, have also found utility in organic chemistry for the identification and characterization of organic bases due to their ability to form crystalline salts annamalaiuniversity.ac.in. Furthermore, picric acid has been employed in histology as a stain and in analytical chemistry for creatinine (B1669602) testing wikipedia.org. The inherent reactivity and potential instability of picrates, particularly metal picrates, have been well-documented, highlighting the need for careful handling and storage canada.ca.

Current Research Landscape and Gaps in Understanding Guaiacol Picrate.The current research landscape for this compound is characterized by its nascent stage, with a notable absence of extensive direct studiesvulcanchem.com. While the synthesis pathways are predictable, based on established methods for phenolic picrates, experimental data on its specific physicochemical properties, such as precise melting point, solubility in various solvents, and detailed spectroscopic data, remain scarcevulcanchem.com. The chemical identity and structural characteristics are largely hypothesized, suggesting a guaiacol moiety ionically bonded to a picrate anionvulcanchem.com.

Significant gaps exist in understanding the compound's thermal stability, reactivity under various conditions, and its potential applications. While picric acid derivatives are known for thermal instability vulcanchem.com, the specific behavior of this compound in this regard requires empirical investigation. Furthermore, its potential as an analytical reagent, a component in energetic materials, or in other industrial applications has yet to be systematically explored. The biological and environmental considerations, such as antimicrobial activity or ecotoxicity, are also areas where direct research on this compound is lacking, although inferences can be drawn from the known properties of guaiacol and picric acid vulcanchem.com.

Scope and Objectives of Focused Academic Inquiry into this compound.A focused academic inquiry into this compound aims to systematically characterize this compound and explore its potential utility. The primary objectives include:

Synthesis Optimization and Characterization: Developing and optimizing reliable synthesis methods for this compound, potentially drawing from patents related to guaiacol synthesis vulcanchem.comgoogle.com. This includes detailed characterization of the synthesized compound using techniques such as X-ray diffraction to determine its solid-state structure, and comprehensive spectroscopic analysis (FTIR, NMR) to confirm its identity and purity vulcanchem.com.

Physicochemical Property Determination: Empirically determining key physicochemical properties, including accurate melting point, solubility in a range of solvents, thermal stability (e.g., via DSC), and reactivity profiles.

Exploration of Potential Applications: Investigating the compound's efficacy as an analytical reagent, particularly in areas where picrates have historically been used. Evaluating its potential as a component in materials science or as an energetic material, considering the properties of picric acid.

Understanding Structure-Property Relationships: Correlating the determined structural and physicochemical properties with potential functional behaviors.

Structure

2D Structure

Properties

CAS No. |

60261-30-5 |

|---|---|

Molecular Formula |

C13H11N3O9 |

Molecular Weight |

353.24 g/mol |

IUPAC Name |

2-methoxyphenol;2,4,6-trinitrophenol |

InChI |

InChI=1S/C7H8O2.C6H3N3O7/c1-9-7-5-3-2-4-6(7)8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5,8H,1H3;1-2,10H |

InChI Key |

LROLYWDACYBSSD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Guaiacol Picrate

Kinetic and Thermodynamic Parameters Governing Guaiacol (B22219) Picrate (B76445) Synthesis.

Reaction Rate Constant Determination

Equilibrium Constant Analysis

Similarly, detailed research findings that specifically analyze the equilibrium constant for the formation or reactions of Guaiacol Picrate are absent from the reviewed scientific literature. An equilibrium constant (K) is a crucial thermodynamic parameter that quantifies the extent to which a reaction proceeds towards completion at equilibrium, indicating the relative amounts of products and reactants. Determining equilibrium constants typically involves methods that measure species concentrations at equilibrium or analyze thermodynamic data. As no specific experimental data pertaining to the equilibrium of this compound formation or its reactions has been identified, a data table for equilibrium constants cannot be generated for this compound.

Compound List

Guaiacol (2-methoxyphenol)

Picric Acid (2,4,6-trinitrophenol)

Advanced Spectroscopic Characterization of Guaiacol Picrate

Vibrational Spectroscopy for Structural Elucidation.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and molecular vibrations within Guaiacol (B22219) picrate (B76445). The formation of the picrate salt from guaiacol and picric acid induces significant changes in the vibrational modes of the precursor molecules, particularly in the regions associated with the hydroxyl, nitro, and methoxy (B1213986) groups, as well as the aromatic rings.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis of Functional Groups.

The FT-IR spectrum of Guaiacol picrate is anticipated to be a composite of the spectra of its constituent ions, the guaiacolinium cation and the picrate anion, with notable shifts in absorption bands due to salt formation. In picric acid, a broad O-H stretching band is typically observed around 3108 cm⁻¹. Upon deprotonation to form the picrate anion, this band would disappear. The characteristic and intense asymmetric and symmetric stretching vibrations of the nitro groups (NO₂) in picric acid, which appear around 1529 cm⁻¹ and 1345 cm⁻¹, are expected to shift due to the delocalization of the negative charge across the aromatic ring and the nitro groups.

For guaiacol, the sharp O-H stretching vibration, typically seen around 3400 cm⁻¹, would be significantly altered upon protonation. researchgate.net The nature of this change depends on the site of protonation. If the phenolic oxygen is protonated, a broad and complex band at a lower frequency would be expected, characteristic of an oxonium ion. The C-O stretching vibrations associated with the phenolic hydroxyl and methoxy groups in guaiacol, usually found in the 1270-1020 cm⁻¹ region, would also experience shifts due to the electronic redistribution upon protonation. researchgate.net The aromatic C-H and C=C stretching vibrations from both aromatic rings will be present, likely with some shifts in position and changes in intensity.

Table 1: Predicted Prominent FT-IR Bands and Their Assignments for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Originating Moiety |

| 3200-2500 (broad) | O-H Stretch (protonated) | Guaiacolinium |

| 1610-1550 | Asymmetric NO₂ Stretch | Picrate |

| 1350-1300 | Symmetric NO₂ Stretch | Picrate |

| 1590-1450 | Aromatic C=C Stretch | Both Moieties |

| 1270-1200 | Aryl C-O Stretch | Both Moieties |

Raman Spectroscopic Probes of Molecular Vibrations.

Raman spectroscopy offers complementary information to FT-IR, particularly for the symmetric vibrations and non-polar bonds. The Raman spectrum of picric acid shows strong bands for the symmetric NO₂ stretching at approximately 1345 cm⁻¹. The aromatic ring breathing modes of both the guaiacol and picrate moieties will also be prominent.

Upon formation of this compound, the most significant changes in the Raman spectrum are expected in the vibrations involving the nitro groups of the picrate anion and the methoxy and hydroxyl groups of the guaiacol cation. The symmetric stretching of the nitro groups is particularly sensitive to the electronic environment and will likely shift in the picrate salt. The aromatic ring vibrations will also be perturbed by the change in substituents from neutral functional groups to ionic ones.

Table 2: Predicted Key Raman Shifts and Assignments for this compound

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Originating Moiety |

| ~3070 | Aromatic C-H Stretch | Both Moieties |

| 1620-1580 | Aromatic Ring Stretch | Both Moieties |

| 1350-1330 | Symmetric NO₂ Stretch | Picrate |

| 1050-1000 | Ring Breathing Mode | Both Moieties |

| 850-800 | C-N Stretch | Picrate |

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations.

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. The chemical shifts of protons and carbons are highly sensitive to their electronic environments, which are significantly altered by the proton transfer from picric acid to guaiacol.

Proton (¹H) NMR Chemical Shift Analysis.

In the ¹H NMR spectrum of this compound, distinct sets of signals are expected for the guaiacolinium and picrate ions. The two aromatic protons of the picrate anion are expected to appear as a singlet in the downfield region, typically around 8.5-9.0 ppm, due to the strong deshielding effect of the three nitro groups. researchgate.net

The aromatic protons of the guaiacol moiety, which typically resonate in the 6.8-7.2 ppm range, would be expected to shift downfield upon protonation. The extent of this shift would depend on the increased positive charge on the ring. The methoxy protons, usually a singlet around 3.8 ppm in neutral guaiacol, would also likely experience a downfield shift. chemicalbook.com The phenolic proton of guaiacol, which is typically a broad singlet, will be absent, and a new, likely broad signal corresponding to the protonated site (e.g., -OH₂⁺ or -OCH₃⁺) would appear, its chemical shift being highly dependent on the solvent and concentration.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.0 | s | H-3', H-5' (Picrate) |

| 7.0-7.5 | m | Aromatic Protons (Guaiacol) |

| ~4.0 | s | -OCH₃ Protons (Guaiacol) |

| Variable (broad) | s | Protonated Site (e.g., -OH₂⁺) |

Carbon-13 (¹³C) NMR Spectral Assignments.

The ¹³C NMR spectrum will provide further confirmation of the structure. For the picrate anion, the carbon attached to the oxygen (C-1') is expected to be significantly deshielded, appearing around 160 ppm. The carbons bearing the nitro groups (C-2', C-4', C-6') will also be downfield, typically in the 140-150 ppm range, while the carbons with attached protons (C-3', C-5') will be more upfield, around 125 ppm. spectrabase.com

For the guaiacol moiety, the carbon atoms in the aromatic ring are expected to be deshielded compared to neutral guaiacol due to the positive charge. The carbon attached to the methoxy group and the hydroxyl group will be particularly affected. The methoxy carbon itself, typically around 56 ppm in guaiacol, may also show a slight downfield shift. chemicalbook.com

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-1' (Picrate) |

| 140-150 | C-2', C-4', C-6' (Picrate) |

| 145-155 | C-1, C-2 (Guaiacol) |

| 110-130 | C-3, C-4, C-5, C-6 (Guaiacol) |

| ~125 | C-3', C-5' (Picrate) |

| ~57 | -OCH₃ (Guaiacol) |

Two-Dimensional (2D) NMR Correlation Studies (COSY, HSQC, HMBC).

2D NMR experiments are indispensable for the definitive assignment of all proton and carbon signals in this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network within the guaiacol ring, showing correlations between adjacent aromatic protons. libretexts.org This would allow for the unambiguous assignment of the protons on the guaiacol ring. No cross-peaks would be expected for the picrate protons as they are chemically equivalent and appear as a singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. hmdb.ca It would be used to definitively assign the protonated carbons of both the guaiacol and picrate moieties by correlating the signals from the ¹H and ¹³C NMR spectra. For instance, the aromatic proton signals of guaiacol between 7.0-7.5 ppm would show correlations to their directly attached carbons in the 110-130 ppm range.

Electronic Spectroscopy for Conjugation and Charge Transfer

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, provides significant insights into the electronic structure of this compound. The formation of a charge-transfer complex between the electron-donating guaiacol and the electron-accepting picrate moiety gives rise to distinct spectral characteristics.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

The UV-Vis spectrum of this compound is anticipated to be a composite of the absorption bands of the parent molecules, guaiacol and picric acid, with the likely emergence of a new, broad absorption band at a longer wavelength. This new band is characteristic of a charge-transfer (CT) interaction.

Guaiacol Moiety: Guaiacol itself typically exhibits absorption bands in the UV region, arising from π → π* transitions within the benzene (B151609) ring. These are generally observed around 270-280 nm.

Picrate Moiety: Picric acid (2,4,6-trinitrophenol) shows strong absorption in the UV and visible regions due to the presence of the nitro groups, which act as powerful chromophores. The spectrum of the picrate anion is characterized by intense absorption bands, often with maxima around 355 nm and 400 nm, attributed to π → π* and n → π* transitions involving the phenolate (B1203915) oxygen and the nitro groups.

Charge-Transfer Band: The formation of the this compound complex is expected to result in a new, broad absorption band in the visible region, likely between 400 and 500 nm. This band arises from the transfer of an electron from the highest occupied molecular orbital (HOMO) of the electron-rich guaiacol to the lowest unoccupied molecular orbital (LUMO) of the electron-deficient picrate. The energy of this transition is sensitive to the electronic properties of the donor and acceptor.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

| Moiety/Interaction | Expected λmax (nm) | Type of Transition |

| Guaiacol | ~275 | π → π |

| Picrate | ~355, ~400 | π → π, n → π* |

| Charge-Transfer | 400 - 500 | HOMO (Guaiacol) → LUMO (Picrate) |

Note: The exact λmax values can vary depending on the solvent and concentration.

Solvatochromic Effects on this compound Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a UV-Vis absorption band of a solute in response to a change in the polarity of the solvent. This compound, being a charge-transfer complex, is expected to exhibit significant solvatochromism, particularly for its CT band.

The ground state of a charge-transfer complex is relatively non-polar, while the excited state, formed by the transfer of an electron, is highly polar. In polar solvents, the excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. This increased stabilization of the excited state lowers the energy gap for the electronic transition. Consequently, a bathochromic (red) shift of the charge-transfer band is expected with increasing solvent polarity.

For instance, in a series of solvents with increasing polarity, such as from a non-polar hydrocarbon like hexane (B92381) to a polar protic solvent like ethanol (B145695), the λmax of the charge-transfer band of this compound would be expected to shift to longer wavelengths.

Table 2: Predicted Solvatochromic Shift of the this compound Charge-Transfer Band

| Solvent | Polarity (Dielectric Constant) | Expected Shift in λmax |

| Hexane | Low (~1.9) | Shorter Wavelength |

| Dichloromethane | Medium (~9.1) | Intermediate Wavelength |

| Acetonitrile | High (~37.5) | Longer Wavelength |

| Ethanol | High (~24.6) | Longer Wavelength |

Mass Spectrometry for Molecular Composition

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. The exact mass of the this compound ion pair would be the sum of the exact masses of the guaiacol cation and the picrate anion.

Guaiacol (C₇H₈O₂): The exact mass of the neutral molecule is approximately 124.05243 g/mol .

Picric Acid (C₆H₃N₃O₇): The exact mass of the neutral molecule is approximately 229.00220 g/mol .

For the ion pair in the mass spectrometer, we would expect to observe the individual ions. The exact mass of the deprotonated picrate anion [C₆H₂N₃O₇]⁻ would be approximately 227.99438 Da. The guaiacol may be observed as the protonated molecule [C₇H₉O₂]⁺ with an exact mass of approximately 125.06026 Da.

Table 3: Calculated Exact Masses for this compound Components

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

| Protonated Guaiacol | [C₇H₉O₂]⁺ | 125.06026 |

| Picrate Anion | [C₆H₂N₃O₇]⁻ | 227.99438 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions. This technique provides valuable structural information. The fragmentation of this compound would likely proceed through the independent fragmentation of the guaiacol and picrate ions.

Fragmentation of the Guaiacol Cation:

The protonated guaiacol ion ([M+H]⁺ at m/z ≈ 125) would be expected to undergo characteristic fragmentation pathways for phenols and methoxy-aromatic compounds. Common losses would include:

Loss of a methyl radical (•CH₃): leading to a fragment ion at m/z ≈ 110.

Loss of formaldehyde (B43269) (CH₂O): resulting in a fragment ion at m/z ≈ 95.

Loss of carbon monoxide (CO): producing a fragment ion at m/z ≈ 97.

Fragmentation of the Picrate Anion:

The picrate anion ([M-H]⁻ at m/z ≈ 228) is known to produce a complex fragmentation pattern due to the presence of multiple nitro groups. Common fragmentation pathways include:

Loss of NO₂ (46 Da): leading to a fragment ion at m/z ≈ 182.

Loss of NO (30 Da): resulting in a fragment ion at m/z ≈ 198.

Sequential losses of nitro groups: giving rise to a series of fragment ions.

Cleavage of the aromatic ring: can also occur, leading to smaller fragment ions.

Table 4: Predicted Major Fragment Ions in MS/MS of this compound Components

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |

| ~125 ([C₇H₉O₂]⁺) | ~110 | •CH₃ |

| ~125 ([C₇H₉O₂]⁺) | ~95 | CH₂O |

| ~228 ([C₆H₂N₃O₇]⁻) | ~198 | NO |

| ~228 ([C₆H₂N₃O₇]⁻) | ~182 | NO₂ |

Crystallographic Investigations and Solid State Structure of Guaiacol Picrate

Powder X-ray Diffraction (PXRD) Studies.

Investigation of Polymorphism and Pseudopolymorphism.There are no available studies on the polymorphic forms of Guaiacol (B22219) Picrate (B76445).

Future research and publication of the crystal structure of Guaiacol Picrate would be necessary to provide the detailed analysis requested.

Crystal Engineering Principles Applied to this compound Systems

Crystal engineering provides a framework for the rational design of solid-state structures with desired physical and chemical properties. This is achieved by understanding and utilizing intermolecular interactions to guide the self-assembly of molecular components into a specific crystalline architecture. In the context of this compound, crystal engineering principles are applied to construct multi-component crystalline solids, such as salts or cocrystals, by leveraging the distinct chemical functionalities of guaiacol (2-methoxyphenol) and picric acid (2,4,6-trinitrophenol).

The primary interactions governing the assembly of such systems are strong hydrogen bonds and π-π stacking. Picric acid is a strong organic acid and a potent electron acceptor due to its three electron-withdrawing nitro groups. kamarajcollege.ac.in Guaiacol, a phenol (B47542) derivative, can act as a hydrogen bond donor through its hydroxyl group and its aromatic ring is comparatively electron-rich. nih.govwikipedia.org This electronic complementarity makes the pairing a favorable candidate for the formation of stable charge-transfer complexes and well-ordered crystalline lattices. The goal of applying crystal engineering to this system is to create new solid forms and to control the supramolecular arrangement, which in turn can influence properties like stability and solubility. researchgate.net

The design of multi-component crystals containing guaiacol and picric acid is predicated on the reliable formation of intermolecular interactions between these two components. The most potent interaction is the acidic phenolic proton of picric acid and the hydroxyl group of guaiacol. This can result in either a strong hydrogen bond in a neutral cocrystal or proton transfer to form a guaiacolinium picrate salt, depending on the specific crystalline environment and the presence of other components.

The synthesis of these materials typically employs solution-based or mechanochemical methods.

Solution Crystallization: A common and straightforward method is the slow evaporation of a solution containing stoichiometric amounts of guaiacol and picric acid. kamarajcollege.ac.in Solvents like ethanol (B145695) or methanol (B129727) are often used. The components self-assemble in solution and, as the solvent evaporates, form well-defined single crystals suitable for X-ray diffraction analysis.

Mechanochemistry: Methods such as liquid-assisted grinding (LAG) or solvent-drop grinding (SDG) offer a more environmentally friendly "green" alternative. rsc.org In this approach, the solid reactants are ground together, with or without a catalytic amount of solvent, to induce the formation of the new crystalline phase. This technique is particularly useful for screening different coformers and stoichiometries efficiently. rsc.org

The design strategy can be extended to create ternary or even quaternary systems by introducing additional molecular components (coformers) that can form predictable interactions with either the guaiacol or picrate moieties. The selection of coformers is guided by the principles of supramolecular chemistry, aiming to form robust and predictable hydrogen-bonded networks. researchgate.netsaspublishers.com

Supramolecular synthons are defined as robust, predictable, and recurring structural units built from specific and reliable intermolecular interactions. nih.gov They are the fundamental building blocks in crystal engineering, allowing for the predictive design of crystal structures. In this compound systems, several key supramolecular synthons are anticipated to direct the crystal packing.

These synthons are classified as either homosynthons (formed between identical functional groups) or heterosynthons (formed between different but complementary functional groups). nih.gov In multi-component crystals of guaiacol and picric acid, heterosynthons are expected to dominate. saspublishers.com

Key Supramolecular Synthons in this compound Systems:

| Synthon Type | Interacting Groups | Description | Graph Set Notation* |

| Heterosynthon | Phenol (Guaiacol) – Phenol (Picric Acid) | A strong O-H···O hydrogen bond forms between the hydroxyl group of guaiacol and an oxygen atom from either the phenolic or a nitro group of picric acid. This is the primary interaction driving complex formation. | D or C |

| Heterosynthon | Phenol (Guaiacol) – Nitro (Picrate) | A weaker C-H···O hydrogen bond may form between an aromatic C-H on the guaiacol ring and a nitro group oxygen on the picrate, providing additional stability. | D or C |

| π-π Stacking | Aromatic Ring (Guaiacol) – Aromatic Ring (Picrate) | Face-to-face stacking between the electron-rich guaiacol ring and the electron-deficient picrate ring. This charge-transfer interaction is a hallmark of picrate complexes and significantly contributes to the stability of the crystal lattice. | N/A |

*Graph set notation describes the pattern of hydrogen bonds, where D represents a finite dimer-like interaction and C represents an infinite chain. The specific notation would depend on the final determined crystal structure. nih.gov

The reliability of these synthons, particularly the strong phenol-phenol hydrogen bond and the π-π stacking, allows for a high degree of predictability in the assembly of the this compound complex. nih.govnih.gov By understanding and controlling these synthons, crystal engineers can design and synthesize novel solid forms with tailored structural architectures.

Computational Chemistry and Theoretical Modeling of Guaiacol Picrate

Quantum Chemical Calculations for Electronic Structure

No specific quantum chemical calculations for the electronic structure of Guaiacol (B22219) Picrate (B76445) were found in the available literature. Research in this area would be essential to understand the compound's stability, reactivity, and electronic properties, which are governed by the charge-transfer interaction between the guaiacol (electron donor) and picrate (electron acceptor) moieties.

Density Functional Theory (DFT) Studies of Ground State Properties

Detailed Density Functional Theory (DFT) studies, a common method for investigating the electronic structure of molecules, have not been published for Guaiacol Picrate. Such studies would typically involve optimizing the molecular geometry to find the lowest energy structure and calculating properties like total energy, dipole moment, and the distribution of electron density. While DFT studies exist for guaiacol itself and for other picrate derivatives, this information cannot be directly extrapolated to the specific charge-transfer complex.

Ab Initio Molecular Orbital Calculations

Similarly, there is no available research employing ab initio molecular orbital methods for this compound. These calculations, which are based on first principles without experimental parameters, would provide a fundamental understanding of the compound's molecular orbitals and bonding characteristics.

Prediction of Molecular Geometries and Conformational Preferences

Without dedicated computational studies, precise data on the molecular geometry and conformational preferences of this compound remains undetermined. Theoretical modeling would be required to predict key structural parameters. A hypothetical data table for such findings would look like this:

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific data is not available.

| Parameter | Predicted Value (DFT/B3LYP) |

|---|---|

| Bond Lengths (Å) | |

| Donor-Acceptor Distance | Data not available |

| C-O (Phenolic) | Data not available |

| C-O (Methoxy) | Data not available |

| N-O (Nitro) | Data not available |

| **Bond Angles (°) ** | |

| C-O-C (Methoxy) | Data not available |

| O-N-O (Nitro) | Data not available |

| **Dihedral Angles (°) ** |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding charge-transfer complexes. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and electronic transitions. No published studies were found that calculate or analyze these properties for this compound.

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative) This table is for illustrative purposes only, as specific data is not available.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations, which model the physical movements of atoms and molecules over time, have not been reported for this compound. These simulations are crucial for understanding the compound's behavior in different environments.

Conformational Dynamics in Different Phases

Without MD simulation data, it is not possible to describe the conformational dynamics of this compound in various phases (e.g., gas, liquid, solid-state). Such research would provide insight into how the molecule flexes, rotates, and interacts with its surroundings, which influences its bulk properties.

Exploration of Intermolecular Interaction Potentials

The stability and physicochemical properties of the this compound molecular complex are fundamentally governed by a network of non-covalent interactions. Computational chemistry provides powerful tools to explore and quantify these intermolecular forces, offering insights into the structure and energetics of the complex. iisc.ac.in The primary interactions expected between guaiacol and picric acid include hydrogen bonding, π-π stacking, and van der Waals forces.

Quantum mechanical methods, particularly Density Functional Theory (DFT) augmented with empirical dispersion corrections (DFT-D), are well-suited for studying such non-covalent interactions. elsevierpure.com These methods can accurately model the geometry of the complex and calculate the binding energy. Energy decomposition analysis (EDA) can further dissect the total interaction energy into distinct physical components such as electrostatic, exchange-repulsion, polarization, and dispersion contributions. unt.edu This allows for a detailed understanding of the nature and strength of the forces holding the guaiacol and picrate molecules together.

For instance, a prominent hydrogen bond is anticipated between the hydroxyl group of guaiacol and a nitro group of picric acid. The strength and geometry of this hydrogen bond can be precisely characterized through computational analysis. Additionally, π-π stacking interactions between the aromatic rings of both molecules contribute significantly to the stability of the complex. The Quantum Theory of Atoms in Molecules (QTAIM) is another valuable computational tool that can be employed to identify and characterize these intermolecular interactions by analyzing the electron density topology of the complex. unt.edu

The following table illustrates a hypothetical breakdown of intermolecular interaction energies for the this compound complex, as could be determined by EDA.

| Interaction Type | Description | Estimated Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | Interaction between the hydroxyl group of guaiacol and a nitro group of picric acid. | -5 to -10 |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of guaiacol and picric acid. | -2 to -5 |

| van der Waals Forces | Dispersion and dipole-dipole interactions between the two molecules. | -1 to -3 |

| Total Interaction Energy | Sum of all attractive and repulsive forces between the molecules. | -8 to -18 |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. acs.org For this compound, theoretical calculations can provide a detailed assignment of the vibrational modes, which is invaluable for interpreting experimental spectra. The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. researchgate.net

The calculated frequencies often exhibit systematic errors compared to experimental data due to the harmonic approximation and limitations of the theoretical method. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental results. researchgate.net The theoretical spectra can help in identifying characteristic peaks corresponding to specific functional groups, such as the O-H stretch of the hydrogen-bonded hydroxyl group, the asymmetric and symmetric stretches of the nitro groups, and the various vibrations of the aromatic rings.

Below is a representative table of predicted vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Spectral Region |

|---|---|---|---|

| O-H Stretch (H-bonded) | Hydroxyl | 3200-3400 | IR |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000-3100 | IR/Raman |

| NO₂ Asymmetric Stretch | Nitro | 1520-1560 | IR/Raman |

| NO₂ Symmetric Stretch | Nitro | 1340-1380 | IR/Raman |

| C=C Stretch (Aromatic) | Aromatic Ring | 1450-1600 | IR/Raman |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. nih.gov Computational chemistry offers powerful methods for predicting NMR chemical shifts (¹H and ¹³C), which can aid in the assignment of experimental spectra and confirm the structure of this compound. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which the chemical shifts are derived. nih.gov

The accuracy of predicted NMR chemical shifts is sensitive to the choice of the theoretical method, basis set, and the inclusion of solvent effects. github.io By calculating the ¹H and ¹³C NMR spectra of this compound, one can predict the chemical shifts for each unique proton and carbon atom in the molecule. These theoretical values can then be compared with experimental data to validate the proposed structure.

The following table provides illustrative predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Atom Type | Environment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH (Guaiacol) | Adjacent to -OH and -OCH₃ | 6.8 - 7.2 | 110 - 125 |

| Aromatic CH (Picrate) | Adjacent to -NO₂ | 8.5 - 9.0 | 120 - 130 |

| OCH₃ | Methoxy (B1213986) group | 3.8 - 4.0 | 55 - 60 |

| C-OH (Guaiacol) | Carbon attached to hydroxyl | - | 145 - 150 |

| C-NO₂ (Picrate) | Carbon attached to nitro | - | 140 - 145 |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. faccts.defaccts.demdpi.com For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. rsc.org

These calculations provide insights into the electronic transitions occurring within the molecule upon absorption of UV or visible light. The results can be used to interpret experimental UV-Vis spectra and understand the electronic structure of the complex. The choice of functional and basis set, as well as the inclusion of solvent effects, is crucial for obtaining accurate predictions. youtube.com

A sample of predicted UV-Vis absorption data for this compound is presented in the table below.

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) | Description |

|---|---|---|---|

| π → π | 350 - 400 | > 0.1 | Strong absorption band related to the conjugated π-system. |

| n → π | 400 - 450 | < 0.01 | Weak absorption band, often symmetry-forbidden. |

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.orggrnjournal.usrsc.orgacs.orgfiveable.me By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and transition states, thereby providing a detailed picture of the reaction pathway.

Transition State Theory (TST) is a fundamental theory used to calculate the rates of chemical reactions. fiveable.mefiveable.mewikipedia.orglibretexts.org In the context of this compound, computational methods can be used to locate the transition state for a given reaction, such as its formation from guaiacol and picric acid or its decomposition. Once the transition state geometry is found, its energy can be calculated, which provides the activation energy for the reaction.

According to TST, the rate constant of a reaction is related to the Gibbs free energy of activation (ΔG‡). wikipedia.org This value can be computed from the energies of the reactants and the transition state. By calculating the rate constants at different temperatures, it is possible to determine the Arrhenius parameters for the reaction.

The table below summarizes key parameters that can be obtained from a TST calculation for a hypothetical reaction involving this compound.

| Parameter | Symbol | Description | Illustrative Value |

|---|---|---|---|

| Activation Energy | Ea | The minimum energy required for a reaction to occur. | 15 - 25 kcal/mol |

| Enthalpy of Activation | ΔH‡ | The change in enthalpy in going from reactants to the transition state. | 14 - 24 kcal/mol |

| Entropy of Activation | ΔS‡ | The change in entropy in going from reactants to the transition state. | -10 to 10 cal/mol·K |

| Gibbs Free Energy of Activation | ΔG‡ | The change in Gibbs free energy in going from reactants to the transition state. | 18 - 28 kcal/mol |

Reaction Coordinate Analysis and Potential Energy Surfaces

In the computational investigation of this compound, understanding its formation and stability involves a detailed analysis of the reaction coordinate and the corresponding potential energy surface (PES). A potential energy surface is a fundamental concept in computational chemistry that provides a mathematical or graphical representation of a system's energy as a function of its geometry. researchgate.net For the interaction between guaiacol and picric acid, the PES maps the energetic landscape as the two molecules approach and interact to form the this compound complex.

The reaction coordinate is a specific path on the multidimensional PES that illustrates the progression from reactants to products through the lowest energy pathway. researchgate.net For the formation of this compound, this coordinate can be defined by one or more geometric parameters, such as the intermolecular distance between the guaiacol and picrate moieties, or the specific distance between the acidic proton of picric acid and an acceptor atom (like the phenolic oxygen) on guaiacol. By mapping the energy changes along this coordinate, key stationary points—reactants, transition states, intermediates, and products—can be identified and characterized.

Theoretical modeling, often employing Density Functional Theory (DFT), is used to compute the energies of the molecular system at various points along the reaction coordinate. researchgate.net DFT methods, such as M06-2X, have been shown to be effective for calculating the energetics of similar aromatic nitro compounds and their interactions. acs.org The analysis begins with the individual guaiacol and picric acid molecules at an infinite separation, which serves as the zero-energy reference point. As the molecules approach, their interaction leads to a decrease in the system's potential energy, culminating in the formation of the stable this compound complex, which resides in a local minimum on the PES. researchgate.net

The journey from reactants to the product complex may involve passing through one or more transition states. A transition state represents an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. researchgate.net The energy difference between the reactants and the highest transition state is the activation energy, which determines the reaction kinetics. For a complex formation like this compound, this barrier might correspond to the energetic cost of molecular reorientation required to achieve the optimal geometry for hydrogen bonding or charge-transfer interactions.

Illustrative data from a hypothetical reaction coordinate analysis for the formation of this compound is presented below. The reaction coordinate is simplified as the intermolecular distance between the phenolic oxygen of guaiacol and the acidic proton of picric acid.

Table 1: Illustrative Energy Profile along a Simplified Reaction Coordinate for this compound Formation

| Intermolecular Distance (Å) | Relative Energy (kcal/mol) | Description |

| 5.0 | 0.00 | Reactants (Guaiacol + Picric Acid), no significant interaction |

| 4.0 | -1.50 | Initial attractive forces (van der Waals) |

| 3.0 | -5.20 | Increasing electrostatic and hydrogen bonding interactions |

| 2.5 | -8.90 | Approaching the transition state for optimal alignment |

| 2.0 | -12.50 | Near the energy minimum, strong interaction |

| 1.8 | -14.00 | Product (this compound complex) at equilibrium geometry |

| 1.6 | -13.20 | Repulsive forces begin to dominate as distance decreases |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of a reaction coordinate analysis.

The potential energy surface provides a comprehensive view of all possible geometric arrangements and their corresponding energies. The key stationary points on this surface are of primary interest.

Table 2: Hypothetical Stationary Points on the Potential Energy Surface of the Guaiacol-Picric Acid System

| Stationary Point | Description | Hypothetical Relative Energy (kcal/mol) |

| Reactants | Separated Guaiacol and Picric Acid molecules | 0.00 |

| Transition State | An optimized saddle point structure representing the energy barrier to complex formation. | +2.50 |

| Product | The stable this compound complex in its lowest energy conformation. | -14.00 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the characterization of stationary points on a potential energy surface.

By analyzing the potential energy surface, researchers can gain detailed insights into the thermodynamics and kinetics of this compound formation. The depth of the energy well for the product complex indicates its stability, while the height of the energy barrier provides information about the rate at which it is formed. This theoretical framework is crucial for understanding the nature of the chemical bonding and intermolecular forces that govern the structure and properties of the this compound compound. researchgate.net

Studies on Charge Transfer Complexes and Supramolecular Interactions Involving Guaiacol Picrate

Formation and Characterization of Guaiacol (B22219) Picrate (B76445) as a Charge Transfer Complex

The interaction between an electron donor like guaiacol and a π-electron acceptor such as picric acid leads to the formation of a charge-transfer (CT) complex. nih.govaskfilo.com In this association, electron density is partially transferred from the highest occupied molecular orbital (HOMO) of the guaiacol to the lowest unoccupied molecular orbital (LUMO) of the picric acid. This transfer results in the formation of a new, characteristic absorption band in the UV-visible spectrum, which is not present in the spectra of the individual components. The formation and properties of this complex can be thoroughly investigated using spectroscopic techniques.

The stoichiometry of the guaiacol picrate complex in solution is commonly determined using the method of continuous variations, also known as Job's plot. asdlib.orgpesrsncollege.edu.inwikipedia.org This method involves preparing a series of solutions where the mole fractions of guaiacol and picric acid are varied while keeping the total molar concentration constant. The absorbance of the charge-transfer band is measured for each solution and plotted against the mole fraction of one of the components.

The peak of the Job's plot indicates the stoichiometry of the complex. For many phenol-picric acid systems, a maximum absorbance is observed at a mole fraction of 0.5, which signifies the formation of a 1:1 complex. nih.govresearchgate.net This indicates that one molecule of guaiacol associates with one molecule of picric acid in the charge-transfer complex.

Table 1: Illustrative Data from Job's Plot for a Typical 1:1 Phenol-Picrate Complex

| Mole Fraction of Guaiacol | Mole Fraction of Picric Acid | Absorbance at CT Band (λmax) |

|---|---|---|

| 0.1 | 0.9 | 0.112 |

| 0.2 | 0.8 | 0.225 |

| 0.3 | 0.7 | 0.338 |

| 0.4 | 0.6 | 0.451 |

| 0.5 | 0.5 | 0.564 |

| 0.6 | 0.4 | 0.450 |

| 0.7 | 0.3 | 0.337 |

| 0.8 | 0.2 | 0.224 |

| 0.9 | 0.1 | 0.111 |

Note: Data is representative of a typical experiment for determining 1:1 stoichiometry.

The formation of the this compound complex is visually identifiable by a distinct color change in the solution, which corresponds to the appearance of a new absorption band in the UV-visible spectrum. researchgate.net Guaiacol itself absorbs primarily in the UV region (below 310 nm), while picric acid has its own absorption profile. frontiersin.orgsielc.com The charge-transfer complex exhibits a broad absorption band at a longer wavelength (in the visible region), which is attributed to the electronic transition from the donor (guaiacol) to the acceptor (picric acid). researchgate.net The position of this charge-transfer band (λmax) is sensitive to the polarity of the solvent, often shifting to longer wavelengths (a bathochromic or red shift) in less polar solvents.

The stability of the charge-transfer complex in solution is quantified by its association constant (KCT). This constant, along with the molar extinction coefficient (εCT) of the charge-transfer band, can be determined using the Benesi-Hildebrand equation. nih.govresearchgate.net This method is applied to spectrophotometric data obtained from a series of solutions where one component (the donor, guaiacol) is held at a constant, low concentration, while the concentration of the other component (the acceptor, picric acid) is in large excess and varied.

The Benesi-Hildebrand equation is expressed as:

[ \frac{[A_0]}{A_{CT}} = \frac{1}{K_{CT} \cdot \varepsilon_{CT} \cdot [D_0]} + \frac{1}{\varepsilon_{CT}} ]

where:

[A₀] is the initial concentration of the acceptor (picric acid).

[D₀] is the initial concentration of the donor (guaiacol).

A_CT is the absorbance of the charge-transfer band.

A plot of [A₀]/A_CT versus 1/[D₀] (or vice versa depending on which component is in excess) yields a straight line. The association constant K_CT can be calculated from the ratio of the intercept to the slope, and the molar extinction coefficient ε_CT is determined from the reciprocal of the intercept.

Once the association constant is known, the standard free energy change (ΔG°) for the complexation reaction can be calculated using the following thermodynamic relationship:

[ \Delta G^\circ = -RT \ln(K_{CT}) ]

where R is the gas constant and T is the absolute temperature in Kelvin. A negative value for ΔG° indicates a spontaneous and stable complex formation process.

Table 2: Representative Physical Parameters for Phenol-Picric Acid Type Complexes

| Parameter | Symbol | Typical Value Range |

|---|---|---|

| Association Constant | KCT | 102 - 104 L·mol-1 |

| Molar Extinction Coefficient | εCT | 103 - 104 L·mol-1·cm-1 |

| Standard Free Energy Change | ΔG° | -10 to -25 kJ·mol-1 |

Note: Values are illustrative and depend on the specific donor, acceptor, and solvent system.

Role of Specific Intermolecular Interactions

Hydrogen bonding plays a crucial role in the structure of phenol-picrate complexes. rsc.org Due to the strong acidity of picric acid, a proton transfer from the phenolic hydroxyl group of picric acid to a basic site on the donor molecule can occur, forming an ion pair. In the case of guaiacol, this proton transfer may be less complete, leading to strong hydrogen bonds instead. The primary hydrogen bond is expected between the hydroxyl group of picric acid and the oxygen atoms (either hydroxyl or methoxy) of guaiacol.

A detailed crystallographic analysis would reveal the precise geometry of these interactions:

O-H···O Bonds: The strongest hydrogen bonds are anticipated between the phenolic -OH of one molecule and an oxygen atom of another. This could involve the hydroxyl group of guaiacol acting as a donor to an oxygen of a nitro group on picric acid, or the acidic proton of picric acid forming a strong bond with the guaiacol oxygens.

C-H···O Bonds: Weaker C-H···O hydrogen bonds are also significant in stabilizing the crystal lattice. These interactions involve the aromatic C-H groups of both guaiacol and picric acid rings acting as hydrogen bond donors to the oxygen atoms of the nitro and hydroxyl/methoxy (B1213986) groups. rsc.org

Table 3: Typical Geometries for Hydrogen Bonds in Phenol-Picrate Complexes

| Bond Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) |

|---|---|---|---|---|---|

| O-H···O | O-H···O (nitro) | ~ 0.98 | 1.6 - 1.9 | 2.6 - 2.8 | 160 - 175 |

| C-H···O | C-H···O (nitro) | ~ 1.08 | 2.2 - 2.6 | 3.2 - 3.6 | 140 - 160 |

Note: Data represents typical ranges observed in related crystal structures.

The structure of charge-transfer complexes involving aromatic donors and acceptors is heavily influenced by π-π stacking interactions. semanticscholar.org In the this compound crystal, the electron-rich guaiacol ring and the electron-deficient picric acid ring are expected to stack in an alternating, face-to-face manner. This arrangement maximizes the orbital overlap necessary for the charge-transfer interaction.

The key parameters used to quantify these interactions, derived from crystallographic data, include:

Centroid-to-Centroid Distance (Cg···Cg): The distance between the geometric centers of the stacked aromatic rings. For effective π-π stacking, this distance is typically between 3.3 and 3.8 Å.

Interplanar Angle: The angle between the planes of the two aromatic rings. In cofacial stacking, this angle is close to 0°.

Slippage or Offset: The perpendicular distance between the centroid of one ring and the extended plane of the other. A parallel-displaced arrangement is common and energetically favorable over a perfect eclipsed stacking. semanticscholar.org

These interactions, driven by a combination of electrostatic and dispersion forces, are fundamental to the formation of the ordered, columnar structures often observed in the crystals of charge-transfer complexes. mdpi.com

Co-crystallization Investigations of this compound with Molecular Co-formers

Co-crystallization is a technique within crystal engineering used to modify the physicochemical properties of a solid by incorporating a neutral guest molecule (a co-former) into the crystal lattice of a target compound. ijpsr.com This process relies on the formation of new supramolecular synthons, which are robust intermolecular interactions like hydrogen bonds and π-π stacking, to create a novel crystalline phase with distinct properties from the parent components. nih.govsaspublishers.com While this compound is itself a charge-transfer complex, the principles of co-crystallization can be applied to further modify its solid-state structure and properties by introducing suitable molecular co-formers. Such investigations are pivotal for tuning material characteristics like solubility, stability, and thermal behavior. ul.ie

The selection of an appropriate co-former is a critical step in the successful design of co-crystals. ul.ie The process involves screening a library of pharmaceutically acceptable or chemically compatible compounds to identify molecules that can form stable and predictable non-covalent bonds with the target compound. researchgate.net The primary challenge is to find a co-former that establishes stronger or more favorable intermolecular interactions with the target molecule than the target molecule has with itself. nih.gov Several strategies are employed for rational co-former selection.

Key Screening Methodologies:

Supramolecular Synthon Approach : This is a cornerstone of crystal engineering. It involves analyzing the functional groups on the target molecule (this compound) and selecting co-formers with complementary functional groups capable of forming reliable hydrogen bonds or other non-covalent interactions. researchgate.net Databases like the Cambridge Structural Database (CSD) are often used to identify the most probable and stable interaction patterns (synthons) between different functional groups. researchgate.net

Virtual Screening : Computational methods can predict the likelihood of co-crystal formation, saving time and resources. researchgate.net Techniques include:

Hansen Solubility Parameters (HSP) : This method suggests that compounds with similar solubility parameters are more likely to co-crystallize. researchgate.net

Molecular Electrostatic Potential Surface (MEPS) : This analysis identifies positive and negative potential regions on the surfaces of the molecules, indicating likely sites for hydrogen bonding and other electrostatic interactions. researchgate.net

Conductor-like Screening Model for Real Solvents (COSMO-RS) : This fluid-phase thermodynamic model can predict intermolecular interactions and the potential for co-crystal formation. researchgate.net

Experimental Screening : This involves testing co-crystallization potential through various laboratory techniques. Common methods include solvent evaporation, liquid-assisted grinding, and slurry crystallization. nih.govmdpi.com In solvent evaporation, the active compound and co-former are dissolved in a common solvent, which is then slowly evaporated to yield crystals. nih.gov

For this compound, a molecule featuring hydroxyl, methoxy, and nitro groups, potential co-formers would likely contain functional groups such as carboxylic acids, amides, or pyridines, which are strong hydrogen bond donors or acceptors.

Below is a table illustrating a hypothetical screening process for selecting co-formers for this compound.

| Potential Co-former | Key Functional Group(s) | Expected Supramolecular Synthon with this compound | Rationale for Selection |

| Isonicotinamide | Amide, Pyridine (B92270) N | O-H···N (Pyridine), O-H···O=C (Amide) | Strong hydrogen bond acceptor (pyridine) and both donor/acceptor (amide) to interact with guaiacol's hydroxyl group. researchgate.net |

| Succinic Acid | Carboxylic Acid | O-H···O=C (Acid), C=O···H-O (Guaiacol) | Robust and common acid-hydroxyl heterosynthon formation. ul.ie |

| Pyrazinamide | Amide, Pyrazine | O-H···N (Pyrazine), O-H···O=C (Amide) | Multiple hydrogen bond acceptor sites to complement the donor group on guaiacol. researchgate.net |

| 4-Hydroxybenzoic Acid | Carboxylic Acid, Phenolic OH | O-H···O (Acid/Phenol) | Provides both acidic and phenolic hydroxyl groups, enabling diverse hydrogen bonding networks. researchgate.net |

Co-crystallization fundamentally alters the supramolecular architecture of a solid by introducing a new molecular component into the crystal lattice. researchgate.net This disruption of the original crystal packing leads to the formation of new, often more complex, three-dimensional networks held together by a combination of non-covalent interactions. mdpi.com The resulting co-crystal possesses a unique structure and, consequently, different physical properties compared to the individual components. ijpsr.com

The primary interactions governing the assembly of co-crystals include hydrogen bonding, π-π stacking, and van der Waals forces. nih.govmdpi.com

Hydrogen Bonding : This is the most influential force in designing co-crystals. saspublishers.com The introduction of a co-former creates new hydrogen bonding pathways. For instance, a carboxylic acid co-former could interact with the hydroxyl group of guaiacol and the nitro groups of the picrate moiety, creating an extended network that bridges the this compound complexes.

π-π Stacking : The aromatic rings of guaiacol and picric acid are involved in π-π stacking interactions within the parent complex. A co-former containing an aromatic ring (like isonicotinamide) can intercalate or stack with these rings, modifying the electronic and structural arrangement of the crystal. mdpi.com

The impact of these changes is a complete reorganization of the crystal structure, leading to new supramolecular assemblies that can range from simple layered structures to intricate three-dimensional frameworks.

The following table provides a comparative overview of the expected supramolecular interactions in the parent this compound complex versus a hypothetical co-crystal.

| Interaction Type | In this compound Complex | In Hypothetical Co-crystal (e.g., with Isonicotinamide) |

| Primary Hydrogen Bonding | O-H···O (between guaiacol's hydroxyl and picrate's nitro/phenolic oxygen) | O-H···N (between guaiacol's hydroxyl and isonicotinamide's pyridine ring) |

| Secondary Hydrogen Bonding | C-H···O interactions | N-H···O (between isonicotinamide's amide and picrate's nitro group) |

| π-π Stacking | Stacking between the electron-rich guaiacol ring and the electron-deficient picrate ring. | Modified stacking involving all three aromatic rings (guaiacol, picrate, and isonicotinamide). |

| Overall Architecture | Typically a layered or simple stacked structure based on charge-transfer pairs. | A more complex 3D network where the co-former acts as a bridge between this compound units. |

Analytical Methodologies for Guaiacol Picrate Analysis

Chromatographic Method Development

Chromatographic techniques are indispensable for separating and quantifying components in a mixture. For guaiacol (B22219) picrate (B76445), High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly relevant.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a versatile technique for analyzing non-volatile and thermally labile compounds like guaiacol picrate. Methods typically involve a stationary phase (column) and a mobile phase to separate analytes based on their differential partitioning.

Methodology: Reversed-phase HPLC (RP-HPLC) using C18 or mixed-mode columns is commonly employed for phenolic compounds and organic salts. For instance, guaiacol itself can be analyzed on a Primesep 100 mixed-mode column using a mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 210 nm sielc.com. Methods developed for picric acid and related explosive compounds often utilize mobile phases comprising isopropanol (B130326) (IPA) and water, with UV detection nih.gov. The picrate moiety is known to absorb strongly in the UV-visible region, typically around 380 nm for amine picrates cutm.ac.insgsac.edu.in, suggesting that detection wavelengths around 254 nm (for the aromatic rings) or 380 nm could be suitable for this compound.

Purity and Quantification: HPLC allows for the assessment of sample purity by separating this compound from potential synthesis impurities or degradation products. Quantitative analysis relies on establishing a calibration curve using standards of known concentration, based on the Beer-Lambert law, where peak area is proportional to concentration sgsac.edu.in. Validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are crucial for ensuring the reliability of quantitative results nih.govdemarcheiso17025.comich.org. For picric acid analysis, validated RP-HPLC methods have demonstrated linearity with R² values above 0.998, accuracy (recovery) between 95.3%–104.3%, and LOD/LOQ in the parts-per-million (ppm) range nih.gov.

Table 1: Representative HPLC Method Parameters for Guaiacol and Related Picrates

| Parameter | Guaiacol (Example) sielc.com | Picric Acid (Example) nih.gov | This compound (Hypothetical/Adapted) |

| Column | Primesep 100 (Mixed-mode) | C18 RP Column | C18 or Mixed-mode Column |

| Mobile Phase | Water/Acetonitrile/H₂SO₄ | IPA/Water | Acetonitrile/Water/Buffer |

| Flow Rate | Not specified | 1.7 mL/min | ~0.5-1.0 mL/min |

| Detection Wavelength | 210 nm | Not specified | ~254 nm or ~380 nm |

| Linearity (R²) | Not specified | 0.998–0.999 | >0.995 (expected) |

| Accuracy (% Recovery) | Not specified | 95.3%–104.3% | 95-105% (expected) |

| LOD (ppm) | Not specified | 0.09–1.32 | ~0.1-1 ppm (expected) |

| LOQ (ppm) | Not specified | 0.31–4.42 | ~0.5-5 ppm (expected) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. While this compound itself might be too involatile for direct GC analysis without derivatization, GC-MS is crucial for analyzing volatile degradation products or related phenolic compounds.

Methodology: GC-MS analysis of phenolic compounds, including guaiacol, typically employs capillary columns such as Stabilwax or DB-WAX for better separation of polar analytes gerstel.comshimadzu.commdpi.com. The oven temperature program is optimized to elute compounds based on their boiling points and polarity, often starting at lower temperatures (e.g., 50°C) and ramping up to higher temperatures (e.g., 250°C) shimadzu.com. The injection port temperature is usually maintained at around 230-280°C shimadzu.com. Mass spectrometry (MS) provides structural information by fragmenting the eluting compounds, allowing for identification by comparing fragmentation patterns to spectral libraries. GC-MS/MS offers enhanced sensitivity and selectivity nih.gov.

Analysis of Related Compounds: GC-MS has been extensively used to identify guaiacol and its derivatives in complex matrices like wood smoke and biomass degradation products gerstel.commdpi.comnih.gov. For instance, in whisky analysis, GC-MS methods have achieved LODs as low as 1.2 ng/mL for guaiacol, with linearity R² values exceeding 0.999 gerstel.com. Similarly, GC-MS/MS methods for volatile phenols in grapes report LODs ≤ 1 ng/mL and LOQs between 1-3.3 ng/mL nih.gov. These parameters highlight the sensitivity achievable for related compounds, which can inform the development of methods for this compound if it can be suitably derivatized or if its decomposition products are of interest.

Table 2: Representative GC-MS Method Parameters for Guaiacol and Related Phenols

| Parameter | Guaiacol (Example) gerstel.comshimadzu.com | Related Phenols (Example) nih.gov | This compound (Hypothetical/Adapted) |

| Column | Stabilwax, FFAP | DB-heavy-wax, DB-5 | Capillary column (e.g., DB-5, HP-5) |

| Oven Program | 50°C (5 min) → 10°C/min → 250°C (10 min) | Varies, e.g., 50°C to 250°C | Similar to Guaiacol program |

| Injection Temp. | 230 °C | ~250 °C | ~250-280 °C |

| Detector | MS | MS/MS | MS |

| LOD (ng/mL) | 1.2 | ≤ 1 | < 10 ng/mL (expected for volatile part) |

| LOQ (ng/mL) | Not specified | 1–3.3 | < 50 ng/mL (expected) |

| Linearity (R²) | >0.999 | >0.999 | >0.995 (expected) |

Spectrophotometric Assays for Picrate Moiety

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectrophotometry, are valuable for quantifying compounds that absorb light in the UV-Vis spectrum. The picrate anion, with its extensive conjugation and nitro groups, exhibits characteristic absorption maxima.

Development of UV-Vis Spectrophotometric Quantification Methods

UV-Vis spectrophotometry relies on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution (Beer-Lambert Law) sgsac.edu.in.

Methodology: The picrate anion is known to have a strong absorption band in the visible region, typically around 380 nm, which is often used for its detection and quantification cutm.ac.insgsac.edu.inscielo.org.co. While specific studies on this compound's UV-Vis spectrum are limited, it is expected to show absorption bands characteristic of both the guaiacol moiety (aromatic rings, hydroxyl, and methoxy (B1213986) groups) and the picrate anion. The guaiacol moiety itself absorbs in the UV region, with reported extinction coefficients for guaiacol around 2.55 mM⁻¹cm⁻¹ at 274 nm sigmaaldrich.com. The combined molecule would likely exhibit a complex spectrum. Methods would involve dissolving the sample in a suitable polar solvent (e.g., ethanol (B145695), methanol (B129727), DMSO) and measuring absorbance at specific wavelengths. The formation of charge-transfer complexes with picrates can also influence their spectral properties optica.org.

Quantification: Quantification would involve preparing standard solutions of this compound and constructing a calibration curve by plotting absorbance versus concentration. The concentration of an unknown sample can then be determined from its measured absorbance. Spectrophotometry can also be used for molecular weight determination of compounds that form picrate derivatives cutm.ac.insgsac.edu.in.

Advanced Separation Techniques.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a powerful separation technique that relies on the differential migration of charged species within a narrow capillary under the influence of an applied electric field. For the analysis of this compound, CE is particularly suited for charge-based separations, allowing for the resolution of this compound based on its unique charge-to-size ratio. The migration velocity of this compound is determined by its electrophoretic mobility () and the electroosmotic flow (EOF) present in the capillary. The effective mobility is the sum of these two components, and separation is achieved when different species exhibit distinct effective mobilities.

Guaiacol (2-methoxyphenol) is a neutral, weakly acidic molecule. Picric acid (2,4,6-trinitrophenol) is a strong acid. "this compound" typically refers to the crystalline derivative formed from the reaction or complexation of guaiacol and picric acid. For effective charge-based separation via CE, this compound must possess a net charge in the chosen buffer system. This can occur if it exists as a salt with a counter-ion, or if it forms a complex that can be ionized (e.g., protonated) under the experimental conditions. Analysis would focus on its electrophoretic mobility relative to the EOF. If this compound were to exist as a cation, it would migrate towards the cathode (assuming a typical negative capillary wall charge and positive EOF). If it were an anion, it would migrate towards the anode. Its separation would be influenced by buffer pH, ionic strength, organic modifiers, and capillary properties.

Hypothetical Experimental Methodology and Findings

A hypothetical study employing CE for the analysis of this compound would typically involve optimizing buffer composition, voltage, and detection parameters. Let's consider a scenario where this compound is analyzed as a cation.

Hypothetical Experimental Conditions:

Capillary: Fused silica (B1680970), 75 µm internal diameter x 60 cm total length (50 cm effective length).

Buffer System: 20 mM Borate buffer, pH 9.0. Borate buffers are commonly used in CE due to their good buffering capacity and ability to form complexes with certain analytes. A pH of 9.0 is chosen to ensure potential acidic groups on the analyte are ionized or basic groups are protonated, facilitating charge-based separation.

Applied Voltage: 25 kV. This provides a reasonable electric field strength for separation.

Detector: UV-Vis detector set at 254 nm, a common wavelength for detecting aromatic compounds, including picrate derivatives which are strongly UV-absorbing.

Temperature: 25 °C. CE separations are sensitive to temperature due to Joule heating.

Injection: Hydrodynamic injection for 10 seconds.

Under these conditions, this compound, assumed to be a cation, would migrate towards the cathode. The EOF, also directed towards the cathode, would contribute to its apparent migration time.

Data Table 1: Migration Times and Electrophoretic Mobility of this compound under Varying pH Conditions

| Parameter / Condition | Run 1 (pH 8.0) | Run 2 (pH 9.0) | Run 3 (pH 10.0) |

| Buffer (mM) | 20 Borate | 20 Borate | 20 Borate |

| Applied Voltage (kV) | 25 | 25 | 25 |

| Capillary Temp (°C) | 25 | 25 | 25 |

| Injection (s) | 10 | 10 | 10 |

| Observed Migration Time (min) | 8.5 | 7.2 | 6.1 |

| Calculated EOF Mobility (cm²/Vs x 10⁻⁴) | 7.0 | 8.5 | 10.0 |

| Calculated (cm²/Vs x 10⁻⁴) | 2.5 | 4.0 | 5.5 |

| Calculated Ratio (arbitrary units) | 1.2 | 1.8 | 2.3 |

Interpretation: As the pH increases from 8.0 to 10.0, the migration time of this compound decreases, indicating faster migration towards the cathode. This suggests an increase in its net positive charge or a change in its hydrodynamic radius. The calculated electrophoretic mobility () increases with pH, which is consistent with the deprotonation of a weakly acidic group or increased protonation of a basic group, leading to a higher positive charge. The EOF mobility also increases with pH, a typical observation for fused silica capillaries as the silanol (B1196071) groups become more negatively charged at higher pH, leading to stronger electroosmotic flow. The ratio, a proxy for separation power, also increases, indicating improved separation potential at higher pH values, assuming the compound remains stable.

Data Table 2: Effect of Buffer Ionic Strength on this compound Migration

| Parameter / Condition | Run 1 (10 mM) | Run 2 (20 mM) | Run 3 (50 mM) |

| Buffer (mM) | 10 Borate | 20 Borate | 50 Borate |

| pH | 9.0 | 9.0 | 9.0 |

| Applied Voltage (kV) | 25 | 25 | 25 |

| Capillary Temp (°C) | 25 | 25 | 25 |

| Injection (s) | 10 | 10 | 10 |

| Observed Migration Time (min) | 6.5 | 7.2 | 8.8 |

| Calculated EOF Mobility (cm²/Vs x 10⁻⁴) | 9.5 | 8.5 | 6.0 |

| Calculated (cm²/Vs x 10⁻⁴) | 4.8 | 4.0 | 3.2 |

Data Table 3: Influence of Organic Modifier on this compound Separation

| Parameter / Condition | Run 1 (0% MeOH) | Run 2 (5% MeOH) | Run 3 (10% MeOH) |

| Buffer (mM) | 20 Borate | 20 Borate | 20 Borate |

| pH | 9.0 | 9.0 | 9.0 |

| Applied Voltage (kV) | 25 | 25 | 25 |

| Capillary Temp (°C) | 25 | 25 | 25 |

| Injection (s) | 10 | 10 | 10 |

| Observed Migration Time (min) | 7.2 | 7.8 | 8.5 |

| Calculated EOF Mobility (cm²/Vs x 10⁻⁴) | 8.5 | 7.5 | 6.8 |

| Calculated (cm²/Vs x 10⁻⁴) | 4.0 | 3.8 | 3.5 |

Interpretation: The addition of methanol (MeOH) as an organic modifier leads to an increase in the migration time of this compound. This is attributed to a reduction in EOF mobility, as organic modifiers can decrease the zeta potential of the capillary wall. The electrophoretic mobility () also slightly decreases, which could be due to changes in buffer viscosity, dielectric constant, or analyte solvation. While organic modifiers can alter selectivity and improve the solubility of less polar compounds, their impact on EOF must be considered when optimizing separation conditions for charged analytes.

Capillary Electrophoresis offers a powerful technique for the charge-based separation of this compound, provided it exists in an ionized form. Optimization of buffer pH, ionic strength, and the use of organic modifiers are crucial for achieving effective resolution. The migration behavior is governed by the interplay of electrophoretic mobility and electroosmotic flow, making CE a versatile analytical tool for characterizing such compounds.

Mechanistic Studies of Guaiacol Picrate Transformations

Electron Transfer and Redox Processes.

While extensive research exists for the individual components, guaiacol (B22219) and picric acid, the unique interactions within the guaiacol picrate (B76445) complex would lead to distinct chemical behaviors. Extrapolating data from the parent compounds would not be scientifically accurate for guaiacol picrate. Further empirical research is required to elucidate the specific transformation mechanisms of this compound.

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry (CV) is a key technique used to investigate the electrochemical properties of guaiacol. It provides information on the potentials at which oxidation and reduction occur and can reveal the nature of the electrochemical reactions, such as their reversibility and the involvement of subsequent chemical steps.

The cyclic voltammetry of guaiacol is typically characterized by an irreversible oxidation peak. In an acidic medium, the electrochemical mechanism is suggested to involve two electrons, while a one-electron discharge is favored in an alkaline medium researchgate.net. The initial oxidation step is generally considered to be a one-electron transfer, leading to the formation of a radical cation cnr.it.

Several studies have examined the cyclic voltammetry of guaiacol under various conditions, including different electrodes and solvents. For instance, the electrochemical polymerization of guaiacol has been studied in organic solvents like dichloromethane and acetonitrile, where significant electrode blocking due to the formation of an insulating polymer deposit was observed researchgate.netmdpi.com.

The table below summarizes the conditions and observations from a cyclic voltammetry study of guaiacol.

| Parameter | Value/Condition | Reference |

| Analyte | Guaiacol (2 g L⁻¹) | researchgate.net |

| Electrolyte | 1 M NaOH (pH 14) | researchgate.net |

| Electrodes | Platinum, NiOOH, Graphite | researchgate.net |

| Scan Rate | 10 mV s⁻¹ | researchgate.net |

| Observation | Irreversible discharge leading to a radical species. | researchgate.net |

Another study investigated the electrochemical oxidation of guaiacol in an aqueous solution containing trifluoroacetic acid (TFA) and potassium chloride (KCl) using a glassy carbon electrode. The CV curves showed an oxidation peak at +0.83 V, which decreased in intensity and shifted to a less positive potential upon cycling, suggesting electrode fouling by guaiacol oligomers cnr.it.

| Parameter | Value/Condition | Reference |

| Analyte | Guaiacol (0.5 mM) | cnr.it |

| Electrolyte | 1 mM TFA and 10 mM KCl | cnr.it |

| Working Electrode | Glassy Carbon | cnr.it |

| Potential Range | 0.2 to +1.2 V | cnr.it |

| Scan Rate | 100 mV/s | cnr.it |

| Observation | Oxidation peak at +0.83 V, which decreases and shifts upon cycling. | cnr.it |

Study of Oxidation and Reduction Pathways

The oxidation of guaiacol can proceed through several pathways, leading to a variety of products. The initial one-electron oxidation forms a radical cation, which can then undergo further reactions cnr.it. The enzymatic oxidation of guaiacol, for instance, is known to produce 3,3'-dimethoxy-4,4'-biphenylquinone as a major colored product nih.gov. A minor product identified is 3,3'-dimethoxy-4,4'-dihydroxybiphenyl nih.gov.

Electrochemical oxidation can be used to either completely mineralize guaiacol or to transform it into other valuable chemicals. The choice of anode material significantly influences the reaction products. For example, a Ti/Sb-SnO2 anode has been shown to be non-selective in treating guaiacol and its intermediates, while a Ti/Pb3O4 anode has a weaker ability to degrade the intermediates rsc.org. Important intermediates in the electrochemical oxidation process include quinones and dimers rsc.org.

The reduction of guaiacol, often studied in the context of hydrodeoxygenation (HDO) for biofuel production, can also follow different routes. The electrocatalytic hydrogenation (ECH) of guaiacol can lead to the formation of 2-methoxycyclohexanone and 2-methoxycyclohexanol researchgate.net. The efficiency and selectivity of the reduction are highly dependent on the catalyst used.

The pyrolysis of guaiacol, which involves radical reactions, has also been studied to understand its thermal decomposition pathways. These studies have identified the formation of various radicals and intermediate products mdpi.com.

The following table lists some of the identified products from different transformation pathways of guaiacol.

| Transformation Pathway | Identified Products | Reference |